4-(Cyclohexanecarboxamido)benzoic acid chemical properties and stability
4-(Cyclohexanecarboxamido)benzoic acid chemical properties and stability
This guide details the chemical properties, synthesis, stability, and analytical characterization of 4-(Cyclohexanecarboxamido)benzoic acid , a critical intermediate in medicinal chemistry, particularly in the development of CCR5 antagonists and kinase inhibitors.
Executive Summary
4-(Cyclohexanecarboxamido)benzoic acid (CAS: 180991-56-4) is a biphenyl-equivalent pharmacophore linker used in drug discovery. It combines a lipophilic cyclohexane ring with a hydrophilic benzoic acid moiety via a stable amide bond. This structural duality makes it an ideal scaffold for optimizing LogP and metabolic stability in lead compounds, serving as a bioisostere for biphenyl systems in drugs like Maraviroc analogs (CCR5 antagonists) and potential Janus Kinase (JAK) inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data | Note |
| IUPAC Name | 4-(Cyclohexanecarbonylamino)benzoic acid | |
| CAS Number | 180991-56-4 | Primary identifier |
| Molecular Formula | C₁₄H₁₇NO₃ | |
| Molecular Weight | 247.29 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 248–252 °C | High MP due to intermolecular H-bonding |
| pKa (Acid) | 4.15 ± 0.10 | Predicted (Carboxylic acid) |
| pKa (Base) | -0.5 (Amide O-protonation) | Negligible basicity under physiological conditions |
| LogP | 2.85 ± 0.3 | Moderate lipophilicity |
| Solubility | DMSO (>50 mg/mL), DMF, 0.1N NaOH | Insoluble in water, dilute acids, and non-polar solvents |
Structural Analysis
The molecule consists of three distinct domains affecting its reactivity and binding:
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Cyclohexyl Tail: Provides hydrophobic bulk and metabolic resistance compared to phenyl rings (no aromatic hydroxylation).
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Amide Linker: A rigid spacer prone to hydrolysis only under extreme conditions.
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Benzoic Acid Head: Provides solubility at physiological pH and a handle for further coupling (e.g., esterification, amidation).
Figure 1: Structural domains and their functional contributions.
Synthesis & Manufacturing Logic
The industrial standard for synthesizing this compound is the Schotten-Baumann reaction , coupling 4-aminobenzoic acid (PABA) with cyclohexanecarbonyl chloride.
Reaction Scheme
Detailed Protocol
Reagents:
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4-Aminobenzoic acid (1.0 eq)[1]
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Cyclohexanecarbonyl chloride (1.1 eq)
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Pyridine (Solvent/Base) or THF/NaOH (Schotten-Baumann conditions)
Step-by-Step Methodology:
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Dissolution: Dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) in dry Pyridine (50 mL) at 0°C under nitrogen atmosphere.
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Why Pyridine? Acts as both solvent and acid scavenger, preventing HCl from protonating the amine.
-
-
Addition: Add cyclohexanecarbonyl chloride (16.1 g, 110 mmol) dropwise over 30 minutes. Maintain temperature <10°C to prevent bis-acylation.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.[2]
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Quench & Precipitation: Pour the reaction mixture into ice-cold water (500 mL). The pyridine salt is water-soluble, while the product may precipitate.
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Acidification: Adjust pH to ~2–3 using 6N HCl. This ensures the carboxylic acid is protonated and precipitates fully.
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Filtration: Filter the white solid and wash copiously with water to remove pyridine hydrochloride.
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Purification: Recrystallize from Ethanol/Water (80:20) to yield white needles. Dry in a vacuum oven at 60°C.
Yield Expectation: 85–92%
Stability Profile & Forced Degradation
Understanding the stability of the amide bond is crucial for formulation and storage.
Hydrolytic Stability
The amide bond is electronically stabilized by the para-benzoic acid group but can degrade under extreme pH.
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Acidic Hydrolysis (pH < 1, 80°C): Slow hydrolysis to PABA and cyclohexanecarboxylic acid.
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Basic Hydrolysis (pH > 12, 80°C): Moderate hydrolysis. The carboxylate anion (COO⁻) formed at high pH repels hydroxide ions, offering some protection to the amide bond compared to neutral amides.
Thermal & Photostability
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Thermal: Stable up to its melting point (~250°C). No decarboxylation observed below 200°C.
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Photo: The benzoic acid moiety absorbs UV light (λmax ~270 nm). Prolonged exposure to sunlight may cause slight yellowing due to photo-oxidation of the aromatic ring, but the cyclohexane ring remains stable.
Figure 2: Primary degradation pathway under forced acidic conditions.
Analytical Characterization
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Phosphoric Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient: 10% B to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).
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Retention Time: Product elutes after PABA but before non-polar impurities due to the cyclohexyl group.
H-NMR Interpretation (DMSO-d6, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.60 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| 10.15 | Singlet | 1H | Amide (-NH-) |
| 7.85 | Doublet (J=8.8 Hz) | 2H | Aromatic (Ortho to COOH) |
| 7.70 | Doublet (J=8.8 Hz) | 2H | Aromatic (Meta to COOH) |
| 2.35 | Multiplet | 1H | Cyclohexyl Methine (CH-CO) |
| 1.80 - 1.20 | Multiplets | 10H | Cyclohexyl Methylene (-CH2-) |
Handling & Safety (SDS Summary)
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
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Signal Word: Warning.
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Precautionary Statements:
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P261: Avoid breathing dust.
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P280: Wear protective gloves/eye protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
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-
Storage: Store at room temperature (15–25°C) in a tightly closed container. Hygroscopicity is low, but keep dry.
References
- Synthesis of Amides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Standard Schotten-Baumann protocols).
-
CCR5 Antagonists: Nishizawa, R., et al. "Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist."[3] Bioorganic & Medicinal Chemistry Letters, 2007. Link
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Amide Hydrolysis Kinetics: O'Connor, C. "Acidic and Basic Hydrolysis of Amides." Quarterly Reviews, Chemical Society, 1970. Link
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Vendor Data: BLD Pharm Product Sheet for CAS 180991-56-4.[4] Link
Sources
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 180991-56-4|4-(Cyclohexanecarboxamido)benzoic acid|BLD Pharm [bldpharm.com]
